molecular formula C14H16N2O2 B2894505 Tert-butyl 8-aminoquinoline-6-carboxylate CAS No. 2248363-04-2

Tert-butyl 8-aminoquinoline-6-carboxylate

Cat. No. B2894505
M. Wt: 244.294
InChI Key: GKGIPLSKLHHDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 8-aminoquinoline-6-carboxylate” is a chemical compound. However, there is limited information available about this specific compound. It is likely to be a derivative of 8-aminoquinoline1, which is a common nitrogen-containing heterocyclic framework found in many natural products, functional materials, and useful drugs1.



Synthesis Analysis

The synthesis of “Tert-butyl 8-aminoquinoline-6-carboxylate” is not explicitly mentioned in the available resources. However, tert-butyl alcohol, a potential precursor, is derived commercially from isobutane as a co-product of propylene oxide production2. Also, tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared as room-temperature ionic liquids for use in dipeptide synthesis3.



Molecular Structure Analysis

The molecular structure of “Tert-butyl 8-aminoquinoline-6-carboxylate” is not directly available. However, it is likely to have structural similarities with 8-aminoquinoline1 and other tert-butyl compounds2.



Chemical Reactions Analysis

The specific chemical reactions involving “Tert-butyl 8-aminoquinoline-6-carboxylate” are not detailed in the available resources. However, 8-aminoquinoline has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 8-aminoquinoline-6-carboxylate” are not directly available. However, tert-butyl alcohol, a potential precursor, is a colorless solid, which melts near room temperature and is miscible with water, ethanol, and diethyl ether2.


Future Directions

The future directions for “Tert-butyl 8-aminoquinoline-6-carboxylate” are not directly mentioned in the available resources. However, the use of amino acid ionic liquids (AAILs) for organic synthesis is being explored, and care should be taken due to their multiple reactive groups3.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of “Tert-butyl 8-aminoquinoline-6-carboxylate”. For a more comprehensive analysis, further research and expert consultation may be required.


properties

IUPAC Name

tert-butyl 8-aminoquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)10-7-9-5-4-6-16-12(9)11(15)8-10/h4-8H,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGIPLSKLHHDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C2C(=C1)C=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 8-aminoquinoline-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.